1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran
CAS No.:
Cat. No.: VC17228055
Molecular Formula: C36H22O
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.
![1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran -](/images/structure/VC17228055.png)
Specification
Molecular Formula | C36H22O |
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Molecular Weight | 470.6 g/mol |
IUPAC Name | 1-(10-phenylanthracen-9-yl)naphtho[2,3-b][1]benzofuran |
Standard InChI | InChI=1S/C36H22O/c1-2-11-23(12-3-1)34-26-15-6-8-17-28(26)35(29-18-9-7-16-27(29)34)30-19-10-20-32-36(30)31-21-24-13-4-5-14-25(24)22-33(31)37-32/h1-22H |
Standard InChI Key | YNXLMKRNPABHMC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C6C(=CC=C5)OC7=CC8=CC=CC=C8C=C76 |
Introduction
Structural and Electronic Properties
The compound’s core consists of a naphtho[2,3-b]benzofuran moiety fused to a 10-phenylanthracene group. This arrangement creates a planar, rigid framework with extensive π-orbital overlap, which is critical for charge transport in electronic applications . The anthracene subunit contributes a linear triad of fused benzene rings, while the naphthobenzofuran introduces heterocyclic diversity with an oxygen atom embedded in its fused ring system. The phenyl group at the 10-position of anthracene introduces steric bulk and modulates electronic properties through inductive effects .
Key structural features include:
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Planarity: The fused aromatic system ensures minimal torsional strain, favoring intramolecular charge transfer.
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Substituent Effects: The phenyl group enhances solubility in nonpolar solvents compared to unsubstituted anthracene derivatives .
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Conjugation Length: The 14 π-electrons in the anthracene-naphthobenzofuran system enable absorption in the visible spectrum, as observed in similar PAHs .
Synthesis Strategies
While no direct synthesis route for 1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran has been published, analogous methods for PAHs suggest viable approaches:
Multi-Component Condensation
A three-component tandem condensation, as demonstrated for naphtho[1,2-b]benzofurans , could be adapted. This method involves:
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Reacting 3-(dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-ones with arylglyoxals.
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Introducing cyclic 1,3-diketones to form terarylene intermediates.
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Photoinduced rearrangement to yield the fused benzofuran structure .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings, widely used in synthesizing anthracene derivatives , could link preformed anthracene and naphthobenzofuran subunits. For example:
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Coupling 9-bromoanthracene with a boronic ester-functionalized naphthobenzofuran.
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Introducing the phenyl group via a subsequent Heck reaction .
Table 1: Comparative Synthesis Routes for Related PAHs
Method | Yield (%) | Key Conditions | Reference |
---|---|---|---|
Photoinduced rearrangement | 62–78 | UV light, 24 h | |
Suzuki coupling | 85 | Pd(PPh₃)₄, K₂CO₃, THF | |
Friedel-Crafts alkylation | 45 | AlCl₃, CH₂Cl₂, 0°C |
Electronic and Optoelectronic Applications
The compound’s extended conjugation makes it suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). In patent US11930703B2, anthracene-based derivatives exhibit:
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High Luminance: External quantum efficiency (EQE) >15% in green-emitting OLEDs .
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Thermal Stability: Decomposition temperatures exceeding 400°C, critical for device longevity .
Density functional theory (DFT) calculations on similar systems predict a HOMO-LUMO gap of 2.7–3.1 eV for 1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran, aligning with the requirements for blue-emitting materials .
Biological and Chemical Interactions
While no direct studies on this compound exist, benzo[b]naphtho[2,1-d]furans isolated from Streblus usambarensis exhibit moderate antibacterial activity against Bacillus subtilis (MIC = 9.0 μM) . The phenylanthracene moiety may intercalate DNA or inhibit topoisomerases, though this requires experimental validation.
Comparative Analysis with Structural Analogues
Table 2: Properties of Selected PAHs
The target compound’s larger conjugation system likely red-shifts its absorption compared to usambarins, positioning it for optoelectronic rather than biological applications .
Future Research Directions
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